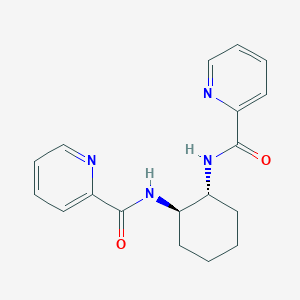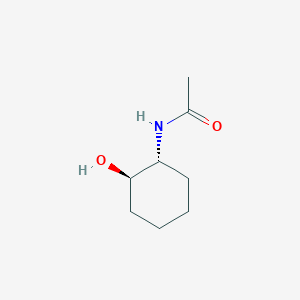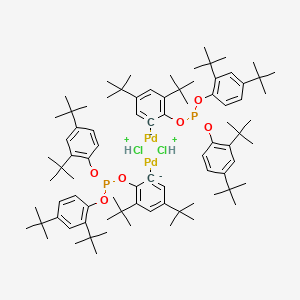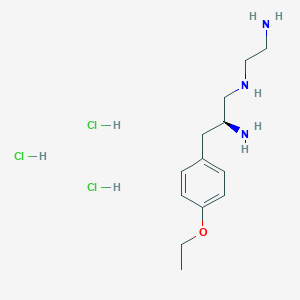
(R,R)-DACH-pyridyl TROST ligand
Vue d'ensemble
Description
The Trost ligand is a diphosphine used in the palladium-catalyzed Trost asymmetric allylic alkylation . Other C2-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH) have been developed, such as the (R, R)-DACH-naphthyl ligand derived from 2-diphenylphosphino-1-naphthalenecarboxylic acid .
Synthesis Analysis
The synthesis of the(R,R)-DACH-pyridyl TROST ligand involves several steps . The process includes various conditions such as the use of SOCl2, toluene, KOtBu, THF, TMP, Mg2LiCl, I2, iPrMgCl, LiCl, Et2NPCl2, HCl, Ru(PPh3)3Cl2, D2O, SDS, and CPBA . Molecular Structure Analysis
TheThis compound is a C2-symmetric ligand derived from trans-1,2-diaminocyclohexane (DACH) . Chemical Reactions Analysis
TheThis compound has been used in the desymmetrization of 5- and 6-membered ring cyclic meso-substrates with electron-deficient pyrroles . The products were obtained with perfect regio- and diastereoselectivity and excellent enantioselectivities . Physical and Chemical Properties Analysis
TheThis compound is a solid substance with a molecular weight of 690.75 . Its optical activity is [α]20/D +131°, c = 1 in methanol . The melting point is between 136-142 °C .
Applications De Recherche Scientifique
Chemistry of Metal Nitrosyl Complexes
The (R,R)-DACH-pyridyl TROST ligand has been utilized in the study of metal nitrosyl chemistry, particularly in the synthesis and reaction of ruthenium(II) complexes. In a study by Huh et al. (2016), a neutral Ru(II) complex of the Trost diamido-bis(phosphine) ligand was synthesized and further reacted with excess [NO][BF4], leading to a complex where the Trost ligand was oxidized and nitrosylated. This research highlights the ligand's role in complex metal-ligand interactions and the formation of novel ruthenium complexes (Huh et al., 2016).
Synthesis Processes
The this compound is also significant in the development of improved chemical processes for the synthesis of ligands. Zhang et al. (2022) described an improved process for the synthesis of the (S,S)-DACH-Ph Trost ligand, which was achieved with high yield and enantiomeric excess, demonstrating the ligand's potential in large-scale and efficient synthesis processes (Zhang et al., 2022).
Enantioselective Synthesis
The ligand plays a crucial role in the enantioselective synthesis of organic compounds. Akula and Guiry (2016) developed a method employing the (R,R)-ANDEN-phenyl Trost ligand for the enantioselective preparation of α-allyl-α-aryldihydrocoumarins and 3-isochromanones. This work underscores the ligand's utility in creating enantiomerically enriched products, which is vital in pharmaceutical and synthetic organic chemistry (Akula & Guiry, 2016).
Catalytic Applications
This compound's applications extend to catalysis. For instance, Trost et al. (2005) explored dynamic kinetic asymmetric allylic alkylations of allenes using the DACH-phenyl Trost ligand. This study demonstrated the ligand's ability to induce high enantiomeric excess in allenes, highlighting its importance in asymmetric catalysis (Trost, Fandrick, & Dinh, 2005).
Mécanisme D'action
Target of Action
The (R,R)-DACH-pyridyl TROST ligand is primarily used as a chiral ligand in asymmetric allylic alkylation . The primary targets of this ligand are the substrates involved in the allylic alkylation reactions. The ligand binds to these substrates and facilitates the reaction in a way that produces one enantiomer preferentially over the other.
Mode of Action
The this compound operates by binding to the substrate in the reaction and orienting it in such a way that the incoming nucleophile preferentially attacks one face of the substrate . This results in the formation of one enantiomer over the other, leading to an asymmetric reaction.
Biochemical Pathways
The this compound is involved in the biochemical pathway of asymmetric allylic alkylation . This reaction is a key step in the synthesis of many biologically active molecules, including pharmaceuticals. The downstream effects of this reaction can vary widely depending on the specific molecules being synthesized.
Result of Action
The primary result of the action of the this compound is the preferential formation of one enantiomer in an asymmetric allylic alkylation reaction . This can have significant implications in the synthesis of biologically active molecules, as the two enantiomers of a molecule can have very different biological activities.
Orientations Futures
The field of asymmetric catalysis, which includes the use of (R,R)-DACH-pyridyl TROST ligand, is growing. The production of enantiopure compounds is increasing, and the industry is searching for better synthetic procedures that are more selective, straightforward, less costly, and environmentally friendly . The This compound and similar ligands will likely continue to play a key role in this area .
Analyse Biochimique
Biochemical Properties
The (R,R)-DACH-pyridyl TROST ligand plays a significant role in biochemical reactions, particularly in asymmetric allylic alkylation
Cellular Effects
Its primary known function is in the field of organic chemistry, where it is used as a ligand in palladium-catalyzed reactions .
Molecular Mechanism
The this compound is known to be involved in the palladium-catalyzed Trost asymmetric allylic alkylation
Propriétés
IUPAC Name |
N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFDUZVVBXFBQ-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201551-23-7 | |
| Record name | (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3067939.png)
![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)




![(2S,4R)-1-((R)-14-acetamido-1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-13,13-dimethyl-2-oxo-6,9-dioxa-12-thia-3-azapentadecan-15-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3067984.png)







